Tricyclohexylidene peroxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
182-01-4 |
|---|---|
Molecular Formula |
C18H30O6 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
7,8,15,16,23,24-hexaoxatrispiro[5.2.59.2.517.26]tetracosane |
InChI |
InChI=1S/C18H30O6/c1-4-10-16(11-5-1)19-21-17(12-6-2-7-13-17)23-24-18(22-20-16)14-8-3-9-15-18/h1-15H2 |
InChI Key |
JRYHDZOSVUAAJC-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
Canonical SMILES |
C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
Other CAS No. |
182-01-4 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Routes of Tricyclohexylidene Peroxide
Classical Synthetic Approaches to Tricyclohexylidene Peroxideunipd.itCurrent time information in Santa Cruz, CA, US.aidic.itgoogle.com
The traditional methods for synthesizing tricyclohexylidene peroxide (TCHP) predominantly involve the reaction of cyclohexanone (B45756) with hydrogen peroxide, often under acidic conditions. unipd.itacs.org These approaches can be broadly categorized into direct acid-catalyzed peroxidation and multi-step procedures.
The acid-catalyzed reaction of cyclohexanone and hydrogen peroxide is a common method for producing TCHP. unipd.itacs.org Various acids have been employed as catalysts, with perchloric acid and nitric acid being prominent examples. unipd.itgoogle.comjustia.com The reaction typically involves mixing cyclohexanone, hydrogen peroxide, and the acid catalyst in a suitable solvent. google.comjustia.com
A study by Story et al. (1970) reported the use of 70% perchloric acid in acetonitrile (B52724) with 90% hydrogen peroxide at 70°C. unipd.it This method yields both dicyclohexylidene diperoxide (DCHP) and TCHP, with TCHP being the kinetically favored product. unipd.itacs.org However, the use of highly concentrated hydrogen peroxide and strong acids like perchloric acid raises significant safety concerns due to the highly reactive and corrosive nature of the reaction mixture. unipd.it
To mitigate these risks, alternative catalysts and conditions have been explored. A process using phosphotungstic acid as a catalyst with 35% hydrogen peroxide has been developed, offering a safer and less corrosive option. unipd.it Another approach utilizes nitric acid as a catalyst in a solvent like isododecane, which also allows for the synthesis of TCHP in high yields while avoiding the handling of solid, shock-sensitive peroxides. justia.com
The reaction temperature is a critical parameter, typically maintained between 10 to 25°C, with a preferred range of 15 to 20°C to ensure the formation of the trimeric peroxide. justia.com
Table 1: Comparison of Acid Catalysts in this compound Synthesis
| Catalyst | Hydrogen Peroxide Concentration | Solvent | Temperature (°C) | Yield of TCHP (%) | Reference |
|---|---|---|---|---|---|
| Perchloric Acid (70%) | 90% | Acetonitrile | 70 | - | unipd.it |
| Nitric Acid (65%) | 70% | Isododecane/Acetic Acid | 15-20 | ~89 | justia.com |
Data compiled from various sources.
Multi-step syntheses offer an alternative route to TCHP, often involving the formation and isolation of intermediate peroxide species. justia.com One such method, disclosed by P. Story, involves a two-step process. justia.com Initially, 1-hydroperoxy-1′-hydroxy-dicycloalkylidene peroxide is prepared from a cycloalkanone, hydrogen peroxide, and an acid. justia.com This intermediate is then further reacted with strong acids to yield the desired tricyclic peroxide. justia.com This particular process was reported to produce a mixture of the trimer and dimer in a 75:25 ratio with yields under 60% based on the initial cycloalkanone. justia.com
Another multi-step approach involves the synthesis of TCHP, which is then used without isolation in a subsequent step to produce pure dicyclohexylidene diperoxide (DCHP). justia.com In this process, TCHP is first synthesized in a solvent like isododecane. justia.com Then, by adding glacial acetic acid and nitric acid and stirring at an elevated temperature (e.g., 40°C), the trimer is converted to the dimer. justia.com
Optimization of Reaction Parameters for Enhanced this compound Yields and Selectivityunipd.itaidic.itacs.org
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of TCHP while ensuring operational safety. Key parameters that have been investigated include the type and amount of solvent, the choice of acid catalyst, and the reaction temperature. justia.com
Harding and Whalen conducted extensive experiments to optimize the synthesis of trimeric cyclic cyclohexanone peroxide. justia.com They worked in high-boiling hydrocarbon solvents to avoid handling the solid, shock-sensitive peroxide. justia.com Under their optimized conditions, they achieved an 84% yield of TCHP with an average of 4% of the dimeric form, at a reaction temperature of about 20°C over 22 hours. google.comjustia.com They found that 70% perchloric acid and concentrated hydrochloric acid were the most suitable catalysts, while sulfuric acid led to longer reaction times. google.com
A patented method focuses on using nitric acid as a catalyst, which offers several advantages. google.comjustia.com The reaction temperature is maintained between 10 and 25°C, preferably 15 to 20°C, leading to reaction completion within 1 to 3 hours. justia.com The amount of acetic acid, used as a co-solvent or solubilizer, can be significantly reduced compared to other methods. google.com Using 70% hydrogen peroxide is also noted as being particularly suitable for this process. google.comjustia.com
Table 2: Optimized Conditions for this compound Synthesis
| Catalyst | Solvent System | Temperature (°C) | Reaction Time | TCHP Yield (%) | DCHP By-product (%) | Reference |
|---|---|---|---|---|---|---|
| Perchloric Acid | High-boiling hydrocarbons | ~20 | 22 hours | 84 | 1-7 (avg. 4) | google.comjustia.com |
Data compiled from various sources.
Continuous Flow Chemistry Techniques in this compound Productionunipd.it
Continuous flow chemistry offers significant advantages for the synthesis of TCHP, particularly in terms of safety and scalability. unipd.it The highly exothermic nature of the reaction and the potential for uncontrolled oxidation make batch processing on an industrial scale challenging. unipd.it Flow chemistry mitigates these risks by using small reactor volumes, which allows for better heat and mass transfer, and precise control over reaction parameters. unipd.itmolaid.com
In a continuous flow setup, reagents such as cyclohexanone, hydrogen peroxide, nitric acid, and acetic acid can be fed simultaneously into a reactor cascade. google.comjustia.com The reaction temperature is maintained, for instance, at 15°C, where the trimeric form is predominantly formed under the catalytic influence of nitric acid. google.comjustia.com Subsequent reactors in the cascade allow for the completion of the reaction. google.comjustia.com This continuous process not only improves safety but can also lead to higher yields, with one example showing an increase in active oxygen yield from about 89% in a batch process to approximately 93% in a continuous setup. justia.com
Mechanistic Elucidation of this compound Formationresearchgate.netscilit.comacs.org
The formation of this compound from cyclohexanone and hydrogen peroxide involves a complex series of equilibria and reactions. acs.org The mechanism is understood to proceed through several key intermediates.
The initial step is the acid-catalyzed reaction between cyclohexanone and hydrogen peroxide to form 1-hydroxy-1-hydroperoxycyclohexane. acs.org This intermediate can then react further. The formation of TCHP is considered the kinetically controlled product under many conditions, while the dimeric peroxide, dicyclohexylidene peroxide (DCHP), is the thermodynamically more stable product. unipd.itacs.org
A detailed mechanistic study by Antonovskii, Nesterov, and Lyashenko provided significant insights. acs.org Their work, along with further investigations by Story et al., suggests the formation of an intermediate, 1,1'-dihydroperoxydicyclohexyl peroxide, which is a precursor to the trimer. acs.org The trimerization is thought to occur from this dihydroperoxy peroxide intermediate. acs.org
The reaction pathway can be influenced by factors such as temperature and reaction time. For instance, TCHP can be converted to the more stable DCHP, especially during work-up or upon prolonged reaction times at higher temperatures. acs.org The mechanism involves the formation of various open-chain and cyclic peroxide species, and the final product distribution depends on the specific reaction conditions employed. acs.orgjustia.com
Decomposition Mechanisms and Kinetic Studies of Tricyclohexylidene Peroxide
Thermolytic Decomposition Pathways of Tricyclohexylidene Peroxide
The thermal decomposition of this compound, along with related ketone peroxides, has been investigated to elucidate the reaction mechanisms and kinetics. The decomposition process is influenced by factors such as temperature and the solvent system used.
The thermal decomposition of this compound is understood to proceed through a unimolecular, first-order kinetic pathway. This initial step involves the homolytic cleavage of the peroxide bonds (O-O). This is a common decomposition route for organic peroxides, where the energy input leads to the breaking of the relatively weak oxygen-oxygen bond, resulting in the formation of radical intermediates. Studies on the thermal and photochemical decomposition of cyclic ketone peroxides, such as this compound, have led to the formation of macrocyclic compounds, further supporting the involvement of radical pathways initiated by bond cleavage.
While the primary decomposition pathway for many peroxides is unimolecular, some organic peroxides can exhibit more complex decomposition kinetics, including autocatalytic behavior. In an autocatalytic reaction, a product of the reaction acts as a catalyst, leading to an acceleration of the reaction rate as the decomposition progresses. For some organic peroxides, the decomposition can be described by an nth-order or an autocatalytic reaction kinetics model researchgate.netepa.gov. However, studies specifically on the thermal decomposition of this compound have predominantly indicated that it follows first-order kinetics, suggesting that autocatalysis is not a significant feature of its decomposition under the studied conditions acs.org.
Influence of Solvent Systems on this compound Decomposition Kinetics
The solvent in which the decomposition of this compound is carried out can influence the rate of the reaction. Kinetic studies have been performed in a variety of solvents to understand these effects. The activation enthalpies and activation entropies, calculated from rate constants determined at different temperatures, have shown that the solvent can indeed affect the decomposition rate acs.org. For instance, the decomposition has been studied in solvents such as dodecane, demonstrating the role of the reaction medium on the kinetic parameters researchgate.net.
Below is a table summarizing the kinetic data for the thermal decomposition of this compound in different solvents.
| Solvent | Activation Enthalpy (kcal/mol) | Activation Entropy (eu) |
|---|---|---|
| Tri-n-butylamine | 36.5 (± 0.5) | 10.3 (± 1.4) |
| Dimethyl Phthalate | 35.4 (± 0.9) | 5.3 (± 2.5) |
| Benzene | 34.4 (± 0.4) | 2.2 (± 1.2) |
Advanced Kinetic Analysis Methods for this compound Thermolysis
To gain a more detailed understanding of the decomposition kinetics of this compound, advanced analytical techniques have been employed. These methods allow for a more nuanced interpretation of the experimental data.
Non-Parametric Kinetic (NPK) analysis is a method used to study the kinetics of chemical reactions without assuming a specific reaction model beforehand. This approach has been applied to the thermal decomposition of this compound, both in its pure form and in solution researchgate.net. By applying the NPK method to data obtained from scanning calorimetry, researchers can determine the kinetic triplet (activation energy, pre-exponential factor, and reaction model) that describes the process. For the decomposition of this compound in an n-dodecane solution, NPK analysis has been utilized to analyze the data from differential scanning calorimetry researchgate.net. This method allows for the simulation of the process's behavior and can help in identifying a suitable kinetic model, such as the Johnson-Mehl-Avrami (JMA) model, which can provide insights into the type of process occurring researchgate.net.
Differential Scanning Calorimetry (DSC) is a key thermoanalytical technique used to study the thermal decomposition of energetic materials like peroxides dlr.de. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. In the study of this compound, DSC has been used to record the heat released during its decomposition, both in its pure state and in solution researchgate.net. These measurements provide the data necessary for kinetic analysis, including the determination of apparent activation energies. For pure this compound, an apparent activation energy of 148.4 ± 0.8 kJ mol⁻¹ was obtained, while for a 4% w/w solution in n-dodecane, the value was 90.9 ± 0.8 kJ mol⁻¹ researchgate.net. These studies highlight the utility of DSC in characterizing the thermal behavior and decomposition kinetics of this compound researchgate.netunipd.it.
Transformational Chemistry and Synthetic Applications of Tricyclohexylidene Peroxide
Pyrolytic Conversions of Tricyclohexylidene Peroxide to Macrocyclic Scaffolds
The thermal decomposition, or pyrolysis, of this compound provides a direct route to valuable macrocyclic structures. unipd.itacs.org This method, pioneered by Story et al., involves heating the peroxide in a high-boiling point solvent, which leads to its fragmentation and subsequent rearrangement into large-ring molecules. unipd.itcetjournal.it The reaction is notable for producing a mixture of macrocyclic hydrocarbons and lactones, the yields of which can be influenced by reaction conditions such as temperature, solvent, and reaction time. google.com
The pyrolysis of this compound yields macrocyclic hydrocarbons, with cyclopentadecane (B1582441) being a significant product. cetjournal.it The formation of this hydrocarbon results from the intricate fragmentation of the peroxide scaffold, followed by the cyclization of the resulting long-chain diradical intermediate. The process is typically conducted at temperatures ranging from 150°C to over 200°C in alkane solvents. google.com For instance, heating a solution of this compound in undecane (B72203) at its reflux temperature (194°C) for three hours resulted in a 16.3% yield of cyclopentadecane. google.com
Alongside hydrocarbons, the pyrolysis of this compound also generates macrocyclic lactones, most notably 16-hexadecanolide (B1673137) (also known as cyclohexadecanolide). unipd.itgoogle.com This lactone is a high-value compound used in the fragrance industry for its musk-like aroma. unipd.it The formation of 16-hexadecanolide occurs concurrently with cyclopentadecane and involves the production of carbon dioxide during the reaction. cetjournal.itcetjournal.it Research has shown that the choice of solvent and temperature significantly impacts the relative yields of the lactone and hydrocarbon products. google.com For example, decomposition in Isopar K at 180°C for just 15 minutes yielded 26.0% of the lactone, while decomposition in decane (B31447) at 174°C over 3 hours yielded 22.0%. google.com
The following interactive table summarizes research findings on the pyrolysis of this compound under various conditions, detailing the yields of the primary macrocyclic products. google.com
| Solvent | Temperature (°C) | Reaction Time | Cyclopentadecane Yield (%) | Cyclohexadecanolide Yield (%) |
|---|---|---|---|---|
| dodecane | 209 | 1 hr | 17.5 | 14.5 |
| decane | 174 | 3 hr | 19.2 | 22.0 |
| nonane | 156 | 24 hr | 20.0 | 17.0 |
| Isopar K | 180 | 15 min | 25.0 | 26.0 |
| undecane | 194 | 3 hr | 16.3 | 19.4 |
This compound in Polymerization Processes
Organic peroxides are widely used as initiators in free-radical polymerization due to the characteristic thermal instability of their peroxide (O-O) bond. fujifilm.compergan.com Upon heating, this bond undergoes homolytic cleavage to generate free radicals, which subsequently initiate the polymerization of vinyl monomers. fujifilm.comlibretexts.org this compound, containing three such peroxide linkages within its nine-membered ring, is capable of functioning in this capacity.
This compound can act as a radical initiator for polymerization processes. fujifilm.comfujifilm.com The presence of multiple peroxide groups within a single molecule makes it a multifunctional initiator. researchgate.net The thermal decomposition of the peroxide generates the initial radical species necessary to start the polymer chain growth. This process is a cornerstone of producing a wide variety of polymers from vinyl monomers. fujifilm.comfujifilm.com
The mechanism of initiation by this compound begins with the thermal, unimolecular homolytic cleavage of one of its peroxidic bonds. researchgate.net This step produces a biradical intermediate. This highly reactive biradical can then attack a monomer molecule, breaking the monomer's π-bond and forming a new covalent bond. This process transfers the radical site to the end of the monomer unit, creating a new, larger radical. libretexts.orgbyjus.com This new radical species then propagates the polymerization by sequentially adding more monomer units, leading to the growth of a polymer chain. fujifilm.com The multifunctional nature of a triperoxide suggests that it can generate multiple radical sites, potentially leading to complex polymer architectures. researchgate.net
The concentration of the initiator is a critical parameter in controlling the kinetics of free-radical polymerization. Generally, an increase in the concentration of an initiator like this compound leads to a higher rate of polymerization. kpi.ua This is because a greater concentration of initiator molecules results in the generation of a larger number of free radicals per unit time, thus initiating more polymer chains simultaneously. cmu.edu
However, while the rate of polymerization increases, the average molecular weight of the resulting polymer tends to decrease. kpi.ua This inverse relationship is due to the increased concentration of radicals leading to a higher probability of chain termination reactions, where two growing chains combine or disproportionate, thus ending their growth prematurely. libretexts.org Therefore, the concentration of this compound must be carefully optimized to achieve the desired balance between polymerization rate and the final polymer's molecular weight.
The following table illustrates the general kinetic effects of changing initiator concentration in a radical polymerization process.
| Initiator Concentration | Rate of Radical Generation | Overall Polymerization Rate | Average Polymer Molecular Weight |
|---|---|---|---|
| Low | Low | Slow | High |
| Medium | Medium | Moderate | Medium |
| High | High | Fast | Low |
Advanced Spectroscopic and Structural Elucidation of Tricyclohexylidene Peroxide
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Structural Insights into Tricyclohexylidene Peroxide
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the structural and conformational characteristics of this compound. uri.eduresearchgate.net These techniques provide a molecular fingerprint by detecting the characteristic vibrations of chemical bonds within the molecule.
Research has shown that both FTIR and Raman spectroscopy are instrumental in the characterization of cyclic organic peroxides. researchgate.netresearchgate.net For this compound, the analysis of its vibrational spectra allows for the identification of key functional groups and provides insights into its molecular symmetry and conformation.
Key Vibrational Modes for this compound:
A detailed analysis of the FTIR and Raman spectra of this compound would reveal characteristic vibrational modes. Based on its structure, the following table outlines the expected regions for these vibrations.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| O-O Stretching (Peroxide Bond) | 800 - 900 | Raman, FTIR |
| C-O Stretching | 1000 - 1200 | FTIR, Raman |
| C-C Stretching (Cyclohexyl Ring) | 800 - 1200 | Raman, FTIR |
| CH₂ Stretching (Asymmetric/Symmetric) | 2850 - 2960 | FTIR, Raman |
| CH₂ Bending (Scissoring) | 1440 - 1480 | FTIR, Raman |
Note: The exact peak positions can be influenced by the molecule's conformation and crystalline structure.
The peroxide O-O stretch is a particularly important diagnostic peak, though it is often weak in the infrared spectrum. However, it typically gives rise to a more intense signal in the Raman spectrum, making Raman spectroscopy especially valuable for the confirmation of the peroxide functionality. researchgate.net Computational studies, in conjunction with experimental data, can aid in the precise assignment of these vibrational bands. uri.eduresearchgate.net The differentiation between various cyclic peroxides is achievable through a comparative analysis of their vibrational spectra, as subtle differences in their structures lead to unique spectral fingerprints. uri.eduresearchgate.net
Advanced Mass Spectrometric Techniques (GC-MS, MS/MS) in this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS/MS) are cornerstone techniques for the separation, identification, and structural analysis of volatile and semi-volatile compounds like this compound. uri.eduresearchgate.net The coupling of gas chromatography with mass spectrometry allows for the separation of the peroxide from complex mixtures, while the mass spectrometer provides information on its molecular weight and fragmentation pattern.
In the analysis of cyclic organic peroxides, careful optimization of GC parameters, such as injector temperature, is crucial to prevent thermal decomposition of these thermally sensitive compounds. huji.ac.il The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺), although it may be weak due to the labile nature of the peroxide linkages. The fragmentation pattern observed in the mass spectrum provides valuable structural information.
Expected Mass Spectral Data for this compound:
| Ion Description | Expected m/z Value | Significance |
| Molecular Ion [M]⁺ | 336 | Confirms the molecular weight of the parent molecule |
| [M/3]⁺ or related fragments | 112 | Corresponds to the cyclohexanone (B45756) peroxide monomer unit |
| Fragments from ring cleavage | Various | Provides information on the cyclohexyl ring structure |
Note: The relative abundances of these ions are dependent on the ionization conditions.
Tandem mass spectrometry (MS/MS) offers enhanced selectivity and structural detail by allowing for the isolation of a specific ion (e.g., the molecular ion or a characteristic fragment) and its subsequent fragmentation. scribd.com This process, known as collision-induced dissociation (CID), can help to elucidate the connectivity of the molecule and confirm the structure of the precursor ion. For instance, the fragmentation of the this compound molecular ion would be expected to yield ions corresponding to the loss of one or more cyclohexanone peroxide units, providing definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution, providing information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. researchgate.net
The ¹H NMR spectrum of this compound is anticipated to show signals corresponding to the protons of the three cyclohexyl rings. Due to the symmetry of the molecule, these protons may be chemically equivalent, leading to simplified spectra. The chemical shifts of these protons will be influenced by their proximity to the electronegative oxygen atoms of the peroxide linkages.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals will be observed for the different carbon environments within the cyclohexyl rings. A key indicator in the ¹³C NMR spectrum would be the signal for the quaternary carbons bonded to the peroxide oxygens, which are expected to be significantly downfield.
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | 1.2 - 2.0 | Multiplets | Protons on the cyclohexyl rings |
| ¹³C | 20 - 40 | - | CH₂ carbons of the cyclohexyl rings |
| ¹³C | 105 - 115 | - | Quaternary carbons bonded to peroxide groups |
Note: These are estimated ranges. The exact chemical shifts would be determined experimentally and can be influenced by the solvent used.
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), could be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the cyclohexyl rings through the peroxide linkages. While specific NMR data for this compound is not widely published in readily accessible literature, the principles of NMR and data from analogous cyclic peroxides strongly support its utility in the structural confirmation of this compound. uri.edu
Theoretical and Computational Investigations of Tricyclohexylidene Peroxide Reactivity
Quantum Chemical Calculations on the Electronic Structure of Tricyclohexylidene Peroxide
Quantum chemical calculations are essential for elucidating the electronic characteristics that govern the reactivity of cyclic peroxides. While specific studies focusing solely on this compound are not extensively documented, significant insights can be drawn from computational analyses of analogous structures, such as triacetone triperoxide (TATP) and diacetone diperoxide (DADP). researchgate.net
Ab initio methods are employed to analyze the electronic structures and properties of these molecules, both as individual entities and within crystal lattices. researchgate.net Studies on TATP, a structural analog of this compound, reveal that the electronic structure of the crystal can exhibit asymmetry among its reactive oxygen atoms. researchgate.net This asymmetry can be quantified by calculating the nuclear Fukui function, which provides insight into the sensitivity of different atomic sites to nucleophilic, electrophilic, or radical attack, thereby highlighting the most probable points for the initiation of decomposition. researchgate.net It is theorized that such electronic asymmetries may contribute to the compound's sensitivity. researchgate.net
The fundamental properties of the peroxide O-O bond are a key focus. The bond is relatively weak, with a bond dissociation energy typically in the range of 190–210 kJ/mol (45–50 kcal/mol). wikipedia.org The geometry is also characteristic, with an O−O bond length of approximately 1.45 Å and C−O−O bond angles of about 110°. wikipedia.org The dihedral angles (C−O−O−C) are typically around 120°. wikipedia.org These structural parameters are critical inputs for and outputs of quantum chemical calculations, helping to validate the computational models used.
Density Functional Theory (DFT) Studies of this compound Reaction Pathways and Intermediates
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including the thermal decomposition of organic peroxides. These studies help to identify the most likely reaction pathways, transition states, and intermediates. For cyclic peroxides, the initial and rate-determining step of decomposition is generally considered to be the homolytic cleavage of one of the weak oxygen-oxygen bonds. researchgate.netwikipedia.org
DFT studies on related ketone peroxides, such as TATP, show that the decomposition is a first-order kinetic process. researchgate.net The primary products upon decomposition are the corresponding ketones (in this case, cyclohexanone) and various smaller molecules. researchgate.net For example, the thermal decomposition of TATP principally yields acetone (B3395972) and carbon dioxide. researchgate.net By analogy, the decomposition of this compound is expected to primarily produce cyclohexanone (B45756).
Computational modeling of peroxide decomposition pathways often involves the following steps:
Initial Bond Cleavage: The process begins with the homolytic scission of an O-O bond, forming a diradical intermediate.
Radical Rearrangement: The highly unstable diradical undergoes further transformations, which can include fragmentation and rearrangement.
Product Formation: These subsequent steps lead to the formation of stable products, such as ketones and gases. For instance, DFT calculations on the decomposition of cyclohexyl hydroperoxide, catalyzed by chromium(VI), suggest a mechanism involving the formation of a metal alkylperoxido intermediate. scispace.com
While metal catalysis presents a different pathway, the fundamental steps of peroxide bond cleavage and subsequent rearrangement are central themes in understanding the reactivity of these compounds. DFT calculations can map the potential energy surface for these transformations, calculating activation energies and reaction enthalpies to predict the most favorable decomposition routes.
Computational Modeling of Oxygen-Oxygen Bond Dissociation Energies in this compound
The oxygen-oxygen (O-O) bond dissociation energy (BDE) is a critical parameter that quantifies the thermal stability of a peroxide. A lower BDE indicates a weaker bond that is more easily cleaved, corresponding to a less stable and more reactive compound. High-level ab initio computational methods, such as Gaussian-2 (G2) theory and Complete Basis Set (CBS) methods (e.g., CBS-Q, CBS-APNO), have been systematically used to calculate accurate BDEs for a wide range of peroxides. wayne.eduwayne.eduresearchgate.netscispace.com
These advanced calculations have shown that the traditional generic O-O BDE value of approximately 34 kcal/mol is an underestimation for many peroxides. wayne.edu High-level calculations indicate that the average O-O BDE is significantly higher, around 45 kcal/mol, and is sensitive to the molecular environment and substituent effects. wayne.eduresearchgate.net For instance, electron-withdrawing groups can influence the BDE. DFT functionals, particularly M06-2X, have also been shown to produce O-O BDE values that compare favorably with more computationally expensive methods like G4 and CBS-APNO. wayne.eduresearchgate.net
A benchmark study validating various DFT functional-basis set combinations against experimental BDE values for 14 ROOH peroxides found that many functionals yielded mean absolute deviations of around 5.0 kcal mol−1. chemrxiv.orgchemrxiv.org The ωB97 family of functionals was noted for its accuracy in reproducing not only the BDE values but also the correct ordering of bond strengths among different peroxides. chemrxiv.orgchemrxiv.org
The table below presents computationally derived O-O bond dissociation enthalpies for several organic peroxides, providing a comparative basis for estimating the BDE of this compound.
| Compound Name | Computational Method | Bond Dissociation Enthalpy (kcal/mol at 298 K) | Reference |
|---|---|---|---|
| Hydrogen Peroxide (HOOH) | G2 | 50.5 | wayne.edu |
| Methyl Hydroperoxide (CH3OOH) | G2 | 45.0 | wayne.edu |
| Dimethyl Peroxide (CH3OOCH3) | G2 | 39.0 | wayne.edu |
| Diacetyl Peroxide | G2(MP2) | 38.0 | wayne.edu |
| tert-Butyl Hydroperoxide | CBS-APNO | 45.81 | wayne.eduscispace.com |
| Di(trifluoromethyl) Peroxide | CBS-APNO | 48.83 | wayne.eduscispace.com |
Prediction of Reactivity Parameters for this compound through Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models provide a practical approach to predict the reactivity and hazard properties of chemicals based on their molecular structure. researchgate.netacs.orgscispace.com For organic peroxides, QSPR has been successfully used to predict key safety parameters such as the detected onset temperature of decomposition (T₀) and the heat of decomposition (Qd). researchgate.netacs.orgscispace.com These parameters are crucial for assessing thermal stability and the potential severity of runaway reactions. researchgate.netacs.org
The development of QSPR models for organic peroxides involves several steps:
Data Collection: A dataset of organic peroxides with experimentally measured T₀ and Qd values is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each peroxide. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and quantum-chemical properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are used to build a mathematical model that correlates the molecular descriptors with the experimental property (e.g., T₀). researchgate.netacs.orgscispace.com
Model Validation: The predictive power of the model is rigorously tested to ensure its accuracy and reliability.
Studies have shown that PLS regression models often provide better predictions for the reactivity hazards of organic peroxides compared to MLR. researchgate.netacs.org Sensitivity analyses performed on these models help identify the most important descriptors contributing to reactivity. researchgate.net For instance, properties such as the concentration of the peroxide and the number of peroxide functional groups have been used in addition to conventional descriptors to create more accurate models. researchgate.netacs.org This QSPR approach offers a valuable tool for estimating the reactivity hazards of new or untested compounds like this compound, facilitating safer handling and design in industrial processes. researchgate.net
| Parameter | Description |
|---|---|
| Predicted Properties | Detected Onset Temperature (T₀), Heat of Decomposition (Qd) |
| Modeling Methods | Partial Least-Squares (PLS), Multiple Linear Regression (MLR) |
| Key Descriptors | Molecular structure descriptors (topological, geometrical, quantum-chemical), concentration, number of peroxide groups |
| Application | Estimation of thermal stability and severity of runaway reactions for organic peroxides |
Emerging Research Frontiers and Future Perspectives on Tricyclohexylidene Peroxide Chemistry
Development of Novel Catalytic Systems for Tricyclohexylidene Peroxide Synthesis and Transformation
The synthesis of this compound traditionally involves the reaction of cyclohexanone (B45756) with hydrogen peroxide under strongly acidic conditions, often employing catalysts like perchloric acid. While effective, the use of strong, homogeneous acids presents significant safety and handling challenges, particularly on an industrial scale. This has spurred research into the development of novel, safer, and more efficient catalytic systems.
A key research frontier is the development of heterogeneous catalysts, which offer advantages in terms of catalyst separation, reusability, and potentially milder reaction conditions. While specific research into heterogeneous catalysts for this compound is emerging, progress in related ketone peroxidations provides insight into future directions. For instance, phosphomolybdic acid has been shown to be an effective heterogeneous catalyst for the peroxidation of β,δ-triketones researchgate.net. Similarly, systems like MeReO3 in fluorinated alcohols have demonstrated high selectivity in the peroxidation of other cyclohexanone derivatives researchgate.net. The exploration of solid acid catalysts, such as zeolites or functionalized resins, could offer pathways to safer and more sustainable synthesis protocols.
Beyond synthesis, novel catalysts for the controlled transformation of this compound are also a focus. The decomposition of this peroxide is highly exothermic, and catalytic systems that can control the rate and selectivity of this process are highly desirable unipd.it. This includes the development of catalysts that can lower the decomposition temperature or steer the reaction towards specific high-value products.
| Catalyst Type | Example/Area of Research | Potential Advantages |
| Homogeneous Acids | Perchloric Acid, Sulfuric Acid | High reactivity and yield |
| Heterogeneous Acids | Phosphomolybdic Acid, Zeolites, MeReO3 | Enhanced safety, catalyst recyclability, simplified product isolation researchgate.netresearchgate.net |
| Transformation Catalysts | Metal Complexes | Controlled decomposition, improved selectivity for desired macrocycles |
Deepening Mechanistic Understanding of this compound Reactivity
A profound understanding of the reaction mechanisms governing the formation and decomposition of this compound is crucial for optimizing its synthesis and applications. Recent research, combining experimental data with computational studies, has shed light on these complex processes.
The formation of cyclic ketone peroxides is now understood to be a multi-step process. Drawing parallels from detailed studies on the analogous triacetone triperoxide (TATP), the mechanism for this compound formation likely involves three key stages:
Monomer Formation: Nucleophilic addition of hydrogen peroxide to cyclohexanone to form a hydroperoxy alcohol intermediate.
Oligomerization: The monomer units react with each other, forming linear peroxide oligomers.
Cyclization: The linear oligomers cyclize to form the stable trimeric this compound ring structure.
The reactivity of this compound is dominated by its decomposition. Thermal decomposition studies have shown that the reaction follows first-order kinetics and that the stability and reaction rate are influenced by the solvent researchgate.net. Computational studies, particularly using Density Functional Theory (DFT) on analogous molecules, suggest that the explosive force of such peroxides is not solely due to a highly favored thermochemical event. Instead, it is characterized as an "entropic explosion," where a single molecule in a solid state decomposes into multiple gaseous molecules, leading to a massive and rapid increase in entropy and volume huji.ac.il. The primary decomposition products are often the parent ketone (cyclohexanone) and various oxygenated species huji.ac.il. This mechanistic insight is critical for understanding its energetic properties and for controlling its decomposition for synthetic purposes.
Expanding the Scope of Macrocyclic Synthesis and Polymerization Applications via this compound Precursors
One of the most significant applications of this compound is its use as a precursor in the synthesis of valuable macrocyclic compounds. The controlled thermal decomposition of the peroxide ring system leads to a ring-expansion reaction, yielding large cyclic molecules that are otherwise difficult to synthesize.
A prime example is the production of 16-hexadecanolide (B1673137), a high-value macrolactone that is a key component in the fragrance industry as a synthetic musk unipd.it. The decomposition also yields other macrocycles, such as cyclopentadecane (B1582441). The highly exothermic nature of this decomposition reaction has presented challenges for large-scale production unipd.it. A major advancement in this area is the application of flow chemistry techniques. By performing the decomposition in continuous flow reactors, such as tube-in-tube systems, researchers can achieve superior temperature control, manage the exothermicity safely, and enable a more efficient and scalable production process unipd.itunipd.it.
Beyond macrocycle synthesis, cyclic ketone peroxides are also being explored for their role in polymer science. While not typically used as a monomer for polymerization, formulations containing cyclic ketone peroxides have been shown to be effective in the modification of copolymers google.com.
| Application | Key Product(s) | Technological Advancement |
| Macrocycle Synthesis | 16-Hexadecanolide, Cyclopentadecane | Use of flow chemistry for safer, scalable production unipd.itunipd.it |
| Polymer Modification | Modified Copolymers | Novel formulations for altering polymer properties google.com |
Interdisciplinary Research Integrating this compound Chemistry
The unique properties of this compound and its derivatives position its chemistry at the intersection of several scientific disciplines, opening up a range of interdisciplinary research avenues.
Fragrance and Cosmetic Science: The most established interdisciplinary application is the synthesis of 16-hexadecanolide for the perfume industry unipd.it. This bridges the gap between fundamental organic synthesis and consumer product formulation, driving research into more efficient and sustainable production methods.
Materials Science and Energetics: Cyclic ketone peroxides, including this compound, are known for their energetic properties huji.ac.il. This has led to their investigation within the field of energetic materials researchgate.netnavy.mil. Research in this area focuses on understanding their decomposition mechanisms, sensitivity to stimuli, and potential applications, requiring collaboration between chemists, physicists, and materials scientists. The goal is to harness their energy density while ensuring safety and stability.
Medicinal Chemistry: The broader class of cyclic organic peroxides has garnered significant attention for its potent biological activity. A prominent example is artemisinin, a 1,2,4-trioxane-containing compound that is a cornerstone of modern antimalarial therapy nih.gov. The peroxide bond is crucial to its mechanism of action. This has inspired research into other synthetic cyclic peroxides as potential therapeutic agents for treating diseases like malaria, helminth infections, and cancer, creating a vibrant interface between peroxide chemistry and drug discovery researchgate.netnih.gov.
Q & A
Q. What are the established synthesis methods for tricyclohexylidene peroxide, and how do reaction conditions influence yield?
this compound is synthesized via the reaction of cyclohexane with hydrogen peroxide in the presence of nitric acid as a catalyst. The choice of solvent, temperature, and catalyst concentration critically impacts yield and purity. For instance, excess nitric acid may accelerate side reactions, while lower temperatures (e.g., 0–10°C) reduce decomposition risks. Story (1968) demonstrated that pyrolysis of this compound yields macrocyclic hydrocarbons, highlighting its role as a precursor for complex organic syntheses .
Q. What methodologies are recommended for detecting peroxides in this compound samples?
Two primary methods are used:
- Test Strips (Method A): Suitable for routine detection of peroxides in ethers and similar solvents. Strips detect inorganic/organic peroxides via colorimetric change. Calibrate strips using hydrogen peroxide standards to ensure accuracy .
- Iodide Test (Method B): Quantifies peroxide concentration via titration. Acidic iodide solutions react with peroxides to release iodine, measured spectrophotometrically. This method is preferred for quantifying peroxides >10 ppm, a threshold requiring deactivation .
Q. How does thermal decomposition of this compound occur, and what safety protocols are essential during analysis?
Thermal decomposition studies (e.g., Ferrer et al., 2018) show exothermic degradation above 120°C, releasing oxygen and volatile fragments. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for mapping decomposition kinetics. Researchers must conduct these tests in inert atmospheres (e.g., nitrogen) and use blast shields due to explosion risks .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in thermal decomposition data across studies?
Discrepancies in activation energies or degradation pathways (e.g., between Ferrer et al., 2018 and Hordijk & De Groot, 1986) may arise from experimental conditions (e.g., heating rates, sample purity). Density functional theory (DFT) simulations can model bond dissociation energies and transition states, isolating variables like solvent effects or catalytic residues. Cross-validate computational results with calorimetric data (e.g., DSC) to reconcile contradictions .
Q. What experimental design considerations optimize this compound synthesis for macrocyclic compound production?
Key factors include:
- Catalyst Optimization: Replace nitric acid with solid acids (e.g., zeolites) to reduce corrosion and improve recyclability.
- Solvent Selection: Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.
- Post-Synthesis Stabilization: Store under inert gas (argon) and add radical inhibitors (e.g., BHT) to suppress premature decomposition .
Q. How should researchers address conflicting peroxide concentration results from test strips vs. iodide titration?
Test strips may underestimate peroxides in viscous or colored solutions due to interference. Validate results using:
- Gas Chromatography (GC): Directly measure peroxide content via headspace analysis.
- Nuclear Magnetic Resonance (NMR): Identify peroxide-specific proton environments (e.g., δ 4.5–5.5 ppm for cyclic peroxides). Correlate multiple methods to resolve discrepancies .
Safety and Stability
Q. What stabilization techniques are effective for long-term storage of this compound?
- Inert Atmosphere Storage: Use argon or nitrogen to displace oxygen, reducing auto-oxidation .
- Stabilizer Additives: Incorporate chelating agents (e.g., EDTA) to sequester metal ions that catalyze decomposition .
- Regular Monitoring: Test for peroxides every 3 months and discard if concentrations exceed 10 ppm .
Q. What personal protective equipment (PPE) is mandatory when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
